2-Bromo-4-phenoxybenzaldehyde
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Overview
Description
2-Bromo-4-phenoxybenzaldehyde is an organic compound with the molecular formula C13H9BrO2 It is a substituted benzaldehyde, characterized by the presence of a bromine atom at the second position and a phenoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-phenoxybenzaldehyde typically involves the bromination of 4-phenoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is introduced in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-phenoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: NaOCH3, other nucleophiles, often in polar aprotic solvents.
Major Products Formed:
Oxidation: 2-Bromo-4-phenoxybenzoic acid.
Reduction: 2-Bromo-4-phenoxybenzyl alcohol.
Substitution: 2-Methoxy-4-phenoxybenzaldehyde (if methoxide is used).
Scientific Research Applications
2-Bromo-4-phenoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions, particularly those involving aldehyde groups.
Medicine: Research into its potential as a pharmacophore for drug development is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-phenoxybenzaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which are important in biochemical reactions. The bromine atom can participate in halogen bonding, influencing molecular interactions. The phenoxy group can engage in π-π stacking interactions, affecting the compound’s binding affinity to various molecular targets .
Comparison with Similar Compounds
4-Bromo-2-phenoxybenzaldehyde: Similar structure but with different substitution pattern.
2-Bromo-4-chlorobenzaldehyde: Similar bromine substitution but with a chlorine atom instead of a phenoxy group.
4-Bromo-2,5-dimethoxybenzaldehyde: Similar bromine substitution but with methoxy groups instead of a phenoxy group.
Uniqueness: 2-Bromo-4-phenoxybenzaldehyde is unique due to the combination of its bromine and phenoxy substituents, which confer distinct reactivity and interaction profiles. This makes it particularly useful in synthetic chemistry and potential drug development .
Properties
Molecular Formula |
C13H9BrO2 |
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Molecular Weight |
277.11 g/mol |
IUPAC Name |
2-bromo-4-phenoxybenzaldehyde |
InChI |
InChI=1S/C13H9BrO2/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11/h1-9H |
InChI Key |
BNUGQDGSEYTNMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)C=O)Br |
Origin of Product |
United States |
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